molecular formula C11H9BrN2O3 B1459792 Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1678537-73-9

Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B1459792
CAS No.: 1678537-73-9
M. Wt: 297.1 g/mol
InChI Key: YIYYMJKJGRKGQR-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate is a useful research compound. Its molecular formula is C11H9BrN2O3 and its molecular weight is 297.1 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the bromine atom in its structure allows it to participate in halogen bonding, which can influence enzyme activity. The formyl group can form Schiff bases with amino groups in proteins, potentially altering their function. Additionally, the imidazo[1,2-a]pyridine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are crucial for cell signaling. This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain kinases by binding to their active sites, preventing substrate access. This inhibition can result in altered phosphorylation states of downstream targets, affecting various cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal biological activity, while higher doses can lead to significant effects on cellular functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, such as cytotoxicity and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its biological activity, with some metabolites potentially exhibiting different or enhanced effects compared to the parent compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also affect its overall biological effects, with certain tissues potentially exhibiting higher concentrations of the compound .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with cytosolic proteins and enzymes .

Properties

IUPAC Name

ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-3-7(12)5-14-8(6-15)4-13-10(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYYMJKJGRKGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN2C1=NC=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 2
Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 4
Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 5
Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 6
Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.